
Alprazolam-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alprazolam-d8 es un fármaco de molécula pequeña que actúa como agonista del receptor GABAA. Este receptor responde al neurotransmisor inhibitorio ácido γ-aminobutírico (GABA) en el cerebro. Al mejorar los efectos del GABA, this compound exhibe propiedades ansiolíticas (antiansiedad), sedantes y anticonvulsivas. Se utiliza principalmente para tratar trastornos de ansiedad y ataques de pánico. Curiosamente, también ha demostrado eficacia en ciertas condiciones de ansiedad relacionadas con la epilepsia y el asma .
Métodos De Preparación
Alprazolam-d8 se puede sintetizar utilizando diversas rutas. Un método común implica la modificación de Alprazolam (la forma no deuterada). Los átomos de deuterio (d8) se introducen en posiciones específicas para crear this compound. Los métodos de producción industrial suelen implicar procesos sintéticos eficientes para lograr altos rendimientos.
Análisis De Reacciones Químicas
Alprazolam-d8, al igual que su contraparte no deuterada, experimenta reacciones típicas de las benzodiazepinas. Estas reacciones incluyen oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones varían, pero a menudo implican catalizadores metálicos, hidruros y halógenos. Los principales productos formados incluyen derivados con patrones de sustitución alterados o incorporación de deuterio.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Alprazolam-d8 is primarily utilized in pharmacokinetic research to understand how drugs are metabolized in the body. The isotopic labeling allows researchers to:
- Differentiate between therapeutic and non-therapeutic use : By using this compound as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can quantify levels of alprazolam accurately without confounding results from non-deuterated forms .
- Study drug interactions : Research has shown that this compound can help elucidate interactions with other substances, providing insights into potential drug-drug interactions that may affect efficacy and safety profiles.
Forensic Toxicology
In forensic settings, this compound serves as a critical tool for differentiating between therapeutic use and misuse. Its unique isotopic signature allows forensic toxicologists to:
- Detect alprazolam in biological samples : The presence of this compound can indicate specific patterns of use or abuse, aiding in investigations related to overdose cases or substance misuse .
- Establish timelines of drug use : By analyzing the metabolism of this compound, forensic experts can infer timelines regarding when a substance was consumed, which is vital in legal contexts.
Case Studies and Research Findings
Several studies have highlighted the clinical implications and efficacy of this compound in various settings:
- Long-term Efficacy in Anxiety Disorders : A case study involving a patient with a meningioma demonstrated that low-dose alprazolam administration effectively managed anxiety without significant withdrawal effects. This suggests that similar dosing strategies could be employed using this compound for research into long-term use and safety profiles .
- Addiction Studies : Research on addiction patterns has shown that individuals with a history of substance misuse often prefer alprazolam over other benzodiazepines due to its rewarding effects on the dopaminergic system. Studies utilizing this compound can help clarify these behavioral patterns without confounding factors from non-deuterated forms .
Comparative Analysis with Other Benzodiazepines
The following table summarizes key characteristics of this compound compared to other benzodiazepines:
Compound | Chemical Formula | Unique Features |
---|---|---|
Alprazolam | C17H13ClN4 | Standard form; widely used for anxiety disorders |
Clonazepam | C15H10ClN3O | Longer half-life; used for seizure disorders |
Diazepam | C16H13ClN2O | Broad spectrum; used for anxiety, muscle spasms |
Lorazepam | C15H10ClN3O | Shorter duration; often used for acute anxiety |
This compound | C17H13ClN4D8 | Deuterated form; enhances stability for research purposes |
Mecanismo De Acción
El mecanismo de Alprazolam-d8 implica la unión a los receptores GABAA, lo que mejora la inhibición mediada por GABA. Esto conduce a la hiperpolarización neuronal, lo que reduce la ansiedad y promueve la relajación. Los objetivos moleculares incluyen subunidades específicas del receptor GABAA.
Comparación Con Compuestos Similares
La singularidad de Alprazolam-d8 radica en su etiquetado de deuterio. Compuestos similares incluyen Alprazolam (no deuterado), Diazepam y Lorazepam.
Actividad Biológica
Alprazolam-d8 is a deuterated form of alprazolam, a high-potency triazolobenzodiazepine primarily used for treating anxiety and panic disorders. The introduction of deuterium in the molecular structure alters the pharmacokinetics and metabolic pathways of the compound, making it a valuable tool in research settings for studying drug metabolism and interactions.
Chemical Structure and Properties
- Chemical Formula : C17H13ClN4 (with deuterium substitutions)
- Molecular Weight : Approximately 304.83 g/mol
- CAS Number : 2749394-85-0
This compound retains the anxiolytic properties of its parent compound while being less prone to metabolic degradation due to the presence of deuterium, which enhances its stability and alters its pharmacokinetic profile.
This compound functions as a positive allosteric modulator at the GABAA receptor, similar to alprazolam. It binds to the benzodiazepine site on the GABAA receptor complex, facilitating increased GABAergic activity. This action leads to enhanced inhibitory neurotransmission, which is responsible for its anxiolytic effects.
The binding dynamics indicate that this compound may exhibit altered affinities compared to non-deuterated forms, potentially affecting its therapeutic index and side effect profile .
Pharmacokinetics
-
Absorption :
- Rapidly absorbed from the gastrointestinal tract with an oral bioavailability of approximately 84-91%.
- Peak plasma concentrations (Cmax) are reached within 1.8 hours after oral administration.
-
Distribution :
- Volume of distribution ranges from 0.8 to 1.3 L/kg.
- Approximately 80% protein-bound in serum, primarily to albumin.
- Metabolism :
-
Elimination :
- The half-life is typically shorter than that of traditional benzodiazepines, ranging from 8 to 16 hours.
- Clearance rates can vary significantly based on co-administration with CYP3A4 inducers.
Efficacy Studies
Several studies have demonstrated the efficacy of this compound in various settings:
- Anxiolytic Effects : Similar to alprazolam, this compound exhibits significant anxiolytic effects in both animal models and human trials.
- Cognitive Effects : Research indicates that while both forms affect cognitive performance, this compound may have a different impact on memory retention due to altered metabolism .
Case Studies
-
Inhalation vs. Oral Administration :
A study compared the subjective effects of inhaled versus orally administered this compound. Results indicated that inhalation led to a quicker onset of effects, suggesting potential differences in abuse liability compared to traditional administration routes . -
Withdrawal Patterns :
A review highlighted that patients transitioning from regular alprazolam to this compound experienced differing withdrawal symptoms, with some reporting milder effects due to the altered metabolic pathway .
Comparative Table: Alprazolam vs. This compound
Feature | Alprazolam | This compound |
---|---|---|
Chemical Structure | C17H13ClN4 | C17H13ClN4 (deuterated) |
Bioavailability | 84-91% | Similar |
Half-life | 8-16 hours | Potentially longer |
Protein Binding | ~80% | Similar |
Metabolism | CYP3A4 | Slower due to deuteration |
Anxiolytic Potency | High | High |
Propiedades
Número CAS |
2749394-85-0 |
---|---|
Fórmula molecular |
C17H13ClN4 |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D |
Clave InChI |
VREFGVBLTWBCJP-JGUCLWPXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C([2H])([2H])[2H])[2H])[2H] |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.